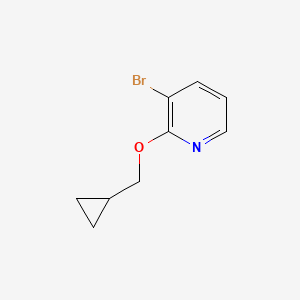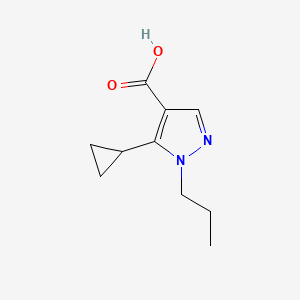
2-(Aminomethyl)morpholine-4-carboxamide
Übersicht
Beschreibung
“2-(Aminomethyl)morpholine-4-carboxamide” is a chemical compound with the molecular formula C6H13N3O2 . It is also known as "N-(2-aminoethyl)morpholine-4-carboxamide" .
Synthesis Analysis
The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A specific synthesis method for “2-(Aminomethyl)morpholine-4-carboxamide” involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of “2-(Aminomethyl)morpholine-4-carboxamide” is represented by the InChI code1S/C6H13N3O2/c8-1-2-9-7 (11)10-3-5-12-6-4-10/h1-6,8H2, (H,9,11) . Physical And Chemical Properties Analysis
“2-(Aminomethyl)morpholine-4-carboxamide” has a molecular weight of 159.19 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Biochemistry Applications
2-(Aminomethyl)morpholine-4-carboxamide: is utilized in biochemistry for the synthesis of complex molecules. Its structure serves as a building block in peptide synthesis, particularly in the creation of morpholine derivatives that can act as enzyme inhibitors or receptor agonists .
Pharmacology Applications
In pharmacology, this compound is explored for its potential therapeutic effects. It may be incorporated into drug design as a pharmacophore to enhance the interaction with biological targets, potentially leading to the development of new medications for diseases such as cancer and neurodegenerative disorders .
Organic Synthesis Applications
Organic chemists value 2-(Aminomethyl)morpholine-4-carboxamide for its versatility in synthetic applications. It’s used as an intermediate in the synthesis of various organic compounds, including potential pharmaceuticals and agrochemicals .
Medicinal Chemistry Applications
Medicinal chemists employ 2-(Aminomethyl)morpholine-4-carboxamide in the design and synthesis of drug candidates. Its morpholine ring is a common motif in drugs and can improve pharmacokinetic properties like solubility and membrane permeability .
Analytical Chemistry Applications
In analytical chemistry, 2-(Aminomethyl)morpholine-4-carboxamide can be used as a standard or reference compound in chromatography and mass spectrometry. It helps in the identification and quantification of complex biological samples .
Chemical Engineering Applications
Chemical engineers might use 2-(Aminomethyl)morpholine-4-carboxamide in process development for the production of fine chemicals. Its reactivity can be harnessed in catalysis and reaction engineering to optimize industrial chemical processes.
Environmental Science Applications
This compound’s role in environmental science could be in the study of its degradation products and their environmental impact. Understanding its breakdown can inform the development of more sustainable chemical processes .
Material Science Applications
In material science, 2-(Aminomethyl)morpholine-4-carboxamide could be investigated for its potential use in creating new materials, such as polymers or coatings, that require specific functional groups for their properties .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(aminomethyl)morpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c7-3-5-4-9(6(8)10)1-2-11-5/h5H,1-4,7H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZBNXNMFBACBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248727-03-8 | |
| Record name | 2-(aminomethyl)morpholine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol](/img/structure/B1526500.png)












